molecular formula C14H15N3O5S B11252192 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B11252192
M. Wt: 337.35 g/mol
InChI Key: HFAQSNZYCCAYQH-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a morpholin-4-ylsulfonyl group and an oxazol-3-yl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core, often through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Morpholin-4-ylsulfonyl Group: The morpholin-4-ylsulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with morpholine in the presence of a base.

    Attachment of the Oxazol-3-yl Group: The final step involves the formation of the oxazol-3-yl group, which can be achieved through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-ylsulfonyl)-N-(1,2-thiazol-3-yl)benzamide
  • 3-(piperidin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
  • 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-5-yl)benzamide

Uniqueness

Compared to similar compounds, 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the morpholin-4-ylsulfonyl and oxazol-3-yl groups provides a unique combination of electronic and steric effects, potentially leading to distinct interactions with biological targets and different chemical reactivity profiles.

Properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C14H15N3O5S/c18-14(15-13-4-7-22-16-13)11-2-1-3-12(10-11)23(19,20)17-5-8-21-9-6-17/h1-4,7,10H,5-6,8-9H2,(H,15,16,18)

InChI Key

HFAQSNZYCCAYQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3

Origin of Product

United States

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